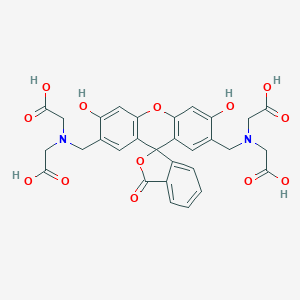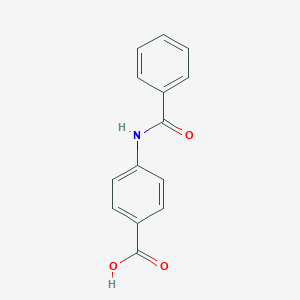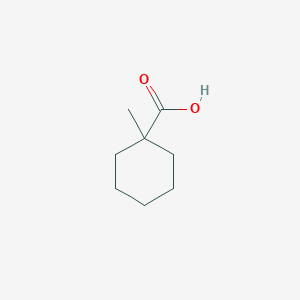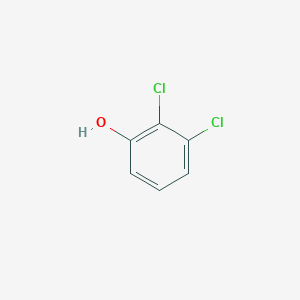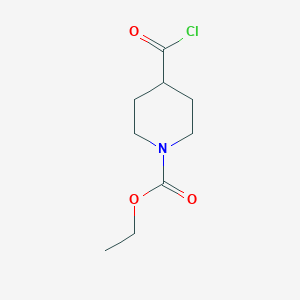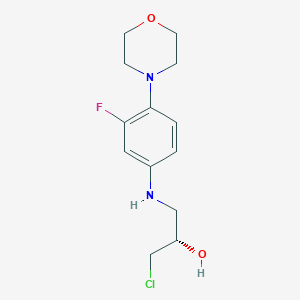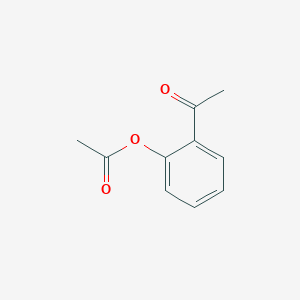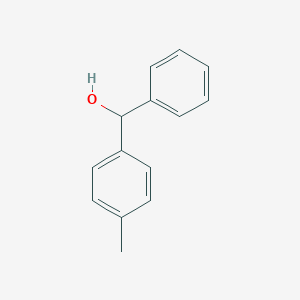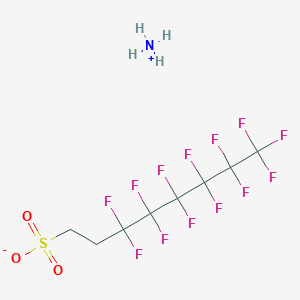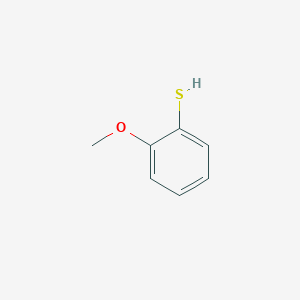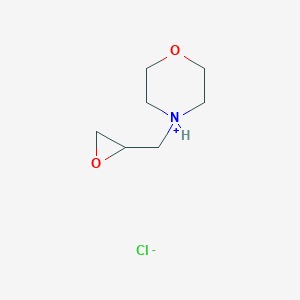
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, also known as MOR-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains both an epoxide and a morpholine ring. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism Of Action
The mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride contains both an epoxide and a quaternary ammonium group, which allows it to interact with the lipid bilayer of the cell membrane. This interaction can lead to the disruption of the membrane and subsequent cell death.
Biochemical And Physiological Effects
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have various biochemical and physiological effects. It has been shown to increase the permeability of bacterial membranes, leading to cell death. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to inhibit viral replication by disrupting the viral envelope.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against both gram-positive and gram-negative bacteria. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have low toxicity towards human cells, making it a promising candidate for drug development. However, one of the limitations of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to be effective against various bacterial strains, including those that are resistant to conventional antibiotics. Another potential application is in the development of new antiviral drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have activity against herpes simplex virus type 1 and 2, which are common viral infections. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have antitumor activity, making it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride and its potential applications in drug development.
Conclusion:
In conclusion, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, or 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has broad-spectrum antimicrobial activity, low toxicity towards human cells, and potential applications in the development of new antibiotics, antiviral drugs, and cancer therapy. Further research is needed to fully understand the potential of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in drug development.
Synthesis Methods
The synthesis of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride involves the reaction of 4-(chloromethyl)morpholine with epichlorohydrin in the presence of a base. The resulting product is then quaternized with methyl iodide to form 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride. This synthesis method has been extensively studied and optimized for higher yields and purity.
Scientific Research Applications
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been widely used in scientific research for its potential applications in drug development. It has been found to have antimicrobial, antitumor, and antiviral properties. Studies have shown that 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
properties
CAS RN |
104118-92-5 |
|---|---|
Product Name |
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride |
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-4-2-8(1)5-7-6-10-7;/h7H,1-6H2;1H |
InChI Key |
KAAZLCAPTXBJOG-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
Canonical SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
synonyms |
4-(2-Oxiranylmethyl)morpholine Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



